molecular formula C13H16O2 B2870761 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 1865-83-4

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B2870761
CAS RN: 1865-83-4
M. Wt: 204.269
InChI Key: XKNWKUDWLZEPBU-UHFFFAOYSA-N
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Patent
US08492399B2

Procedure details

A slurry of sodium tent butoxide (21.1 g, 220 mmol) in THF (100 mL) was cooled to 0° C. A solution of 7-methoxy-3,4-dihydro-1H-napthalen-2-one (17.6 g, 100 mmol) and methyl iodide (30.1 g, 220 mmol) in THF (100 mL) was added dropwise over 40 min, and the reaction mixture was warmed to room temperature after 10 min. Water (200 mL) and EtOAc (600 mL) was added. The layers were separated, the organic layer was washed with water (5×100 mL) and saturated NaCl (100 mL), filtered and dried with Na2SO4 to provide the title compound (20 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
30.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[O-][CH2:3]CCC.COC1C=[C:17]2[C:12]([CH2:13][CH2:14][C:15](=[O:19])[CH2:16]2)=[CH:11][CH:10]=1.CI.[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>CCOC(C)=O.O>[CH3:24][O:25][C:26]1[CH:22]=[C:23]2[C:12]([CH2:17][CH2:16][C:15](=[O:19])[C:14]2([CH3:13])[CH3:3])=[CH:11][CH:10]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
butoxide
Quantity
21.1 g
Type
reactant
Smiles
[O-]CCCC
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
30.1 g
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (5×100 mL) and saturated NaCl (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C(C2=C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.